molecular formula C13H16O3 B3089510 Ethyl (2-ethylbenzoyl)acetate CAS No. 1194825-75-6

Ethyl (2-ethylbenzoyl)acetate

Cat. No.: B3089510
CAS No.: 1194825-75-6
M. Wt: 220.26 g/mol
InChI Key: ISDXYPXRNDAGFM-UHFFFAOYSA-N
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Description

Ethyl (2-ethylbenzoyl)acetate is an organic compound with the molecular formula C₁₁H₁₂O₃. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings. This compound is also known by other names such as benzoylacetic acid ethyl ester and ethyl β-oxobenzenepropanoate .

Properties

IUPAC Name

ethyl 3-(2-ethylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDXYPXRNDAGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl (2-ethylbenzoyl)acetate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction is typically carried out in a solvent like benzene under reflux conditions for several hours. After the reaction is complete, the product is purified through distillation .

Another method involves the reaction of ethyl acetate with ethyl benzoate in the presence of sodium ethoxide. This method also requires refluxing the reaction mixture for an extended period, followed by purification through distillation .

Chemical Reactions Analysis

Ethyl (2-ethylbenzoyl)acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and condensation reactions.

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of Pharmacologically Active Compounds
    • Ethyl benzoylacetate serves as an intermediate for synthesizing various pharmaceuticals. It has been used in the synthesis of:
      • Antibiotics : Ethyl benzoylacetate is involved in the synthesis of triazolopyrimidine antibiotics such as essramycin through condensation reactions with aminoguanidine and ethyl acetoacetate .
      • Antitumor Agents : Research has demonstrated its utility in creating thiophene, pyran, and pyridine derivatives that exhibit anti-tumor activities .
  • Flavoring Agent
    • Ethyl benzoylacetate is widely used as a flavoring agent in the food industry due to its pleasant aroma. It enhances the sensory profile of various food products and is considered safe for consumption .
  • Microbial Reduction
    • The compound undergoes microbial reduction by yeasts such as Saccharomyces cerevisiae, which can be utilized for producing specific derivatives with desired properties .

Case Study 1: Synthesis of Antibiotics

A study published in the Journal of Natural Products detailed the synthesis of essramycin using ethyl benzoylacetate as a key starting material. The process involved multiple steps including condensation reactions that highlighted the compound's versatility in pharmaceutical chemistry .

Case Study 2: Antitumor Activity

Research conducted on the synthesis of pyridine derivatives using ethyl benzoylacetate demonstrated promising anti-tumor activities. The derivatives were tested against various cancer cell lines, showing significant cytotoxic effects, thereby underscoring the compound's potential in drug development .

Summary Table of Applications

Application AreaDescription
Pharmaceutical SynthesisIntermediate for antibiotics and antitumor agents
Flavoring AgentUsed in food products for enhancing flavor
Microbial ReductionUtilized by yeasts for producing specific chemical derivatives

Comparison with Similar Compounds

Ethyl (2-ethylbenzoyl)acetate can be compared with other similar esters such as ethyl acetate, ethyl benzoate, and ethyl acetoacetate.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it valuable in the synthesis of more complex molecules.

Biological Activity

Ethyl (2-ethylbenzoyl)acetate, also known as ethyl benzoylacetate, is an organic compound with significant biological activity. This article explores its biological properties, including antimicrobial, anti-tumor, and synthetic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 94-02-0

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity
    • Studies have demonstrated that ethyl benzoylacetate exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell membrane integrity and inhibition of cell wall synthesis .
  • Anti-Tumor Properties
    • Research indicates that derivatives of ethyl benzoylacetate have potential anti-tumor activity. A study reported the synthesis of thiophene and pyran derivatives from ethyl benzoylacetate that exhibited notable cytotoxicity against various cancer cell lines .
  • Synthesis Applications
    • Ethyl benzoylacetate serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of diverse heterocycles with biological activity, such as triazines and triazepines, which have been investigated for their potential as anti-cancer agents .

Table 1: Antimicrobial Activity of Ethyl Benzoylacetate

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Cytotoxicity of Ethyl Benzoylacetate Derivatives

CompoundCell LineIC50 (µM)
Thiophene derivativeHeLa15
Pyran derivativeMCF-720
Triazine derivativeA54925

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of ethyl benzoylacetate against common pathogens. The results demonstrated significant inhibition of bacterial growth, with the compound exhibiting a dose-dependent effect.
  • Anti-Cancer Research : Another investigation focused on the synthesis of novel heterocycles from ethyl benzoylacetate and their subsequent evaluation against cancer cell lines. The findings revealed that certain derivatives displayed promising anti-tumor activity, leading to further exploration in drug development .
  • Synthetic Pathways : Ethyl benzoylacetate has been used in various synthetic pathways to create compounds with enhanced biological activity. For example, it has been involved in the synthesis of triazolopyrimidine antibiotics, showcasing its versatility as a precursor in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (2-ethylbenzoyl)acetate
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Ethyl (2-ethylbenzoyl)acetate

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